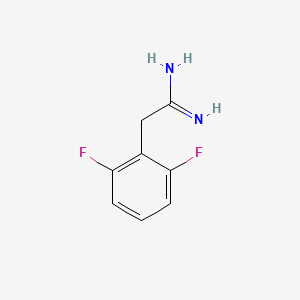

2-(2,6-Difluorophenyl)ethanimidamide

Description

2-(2,6-Difluorophenyl)ethanimidamide is a fluorinated amidine derivative with the molecular formula C₈H₇F₂N₂. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing triazine-based pharmaceuticals. For instance, it is utilized in the preparation of 6-(chloromethyl)-N²-[2-(2,6-difluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine, a compound synthesized via reaction with methyl 2-chloroacetate and sodium methanolate, yielding 15.29% under optimized conditions . The fluorine substituents at the 2,6-positions of the phenyl ring enhance metabolic stability and influence electronic properties, making it valuable for drug development.

Properties

CAS No. |

885965-71-9 |

|---|---|

Molecular Formula |

C8H8F2N2 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H8F2N2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H3,11,12) |

InChI Key |

BYLJRRVZMJRGRK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CC(=N)N)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=N)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

A key structural analog is 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride (CAS 175276-76-3), where fluorine atoms are replaced by chlorine. This substitution alters physicochemical properties:

- Melting Point : The dichloro derivative exhibits a higher melting point (323–325°C) compared to the difluoro variant, likely due to stronger intermolecular interactions (e.g., van der Waals forces) from the larger chlorine atoms .

- Electron-Withdrawing Effects: Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the amidine group, enhancing reactivity in nucleophilic substitutions. Chlorine, while also electron-withdrawing, exerts a less pronounced effect due to its lower electronegativity.

Table 1: Substituent Impact on Key Properties

Pharmacological and Industrial Relevance

- Agrochemicals : Structurally related triazines (e.g., metsulfuron-methyl, triflusulfuron-methyl) are herbicides, highlighting the versatility of amidine-triazine scaffolds .

- Safety and Handling: The dichloro variant requires stringent safety protocols (e.g., non-hazardous transport but unlisted EINECS), whereas SynHet’s chloro-difluoro analog is stored at room temperature with standardized SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.